(Z)-5-(3,4-dimethoxybenzylidene)-3-(2-morpholino-2-oxoethyl)-2-thioxothiazolidin-4-one
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Description
(Z)-5-(3,4-dimethoxybenzylidene)-3-(2-morpholino-2-oxoethyl)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C18H20N2O5S2 and its molecular weight is 408.49. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
- Research has shown that derivatives of 2-thioxothiazolidin-4-one, similar in structure to (Z)-5-(3,4-dimethoxybenzylidene)-3-(2-morpholino-2-oxoethyl)-2-thioxothiazolidin-4-one, exhibit antimicrobial properties. For instance, compounds synthesized from 2-thioxothiazolidin-4-one have demonstrated good to moderate activity against various bacterial strains, comparable to the standard drug Ampicillin but lower than Ciprofloxacin (PansareDattatraya & Devan, 2015). Additionally, derivatives have been identified with strong antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi, highlighting the potential use of these compounds in antimicrobial therapies (Deep et al., 2016).
Anticancer Potential
- Some derivatives of 2-thioxothiazolidin-4-one have demonstrated notable anticancer potentials. In particular, specific compounds have been identified as active against human colon cancer cell lines, with one compound showing more potency than the standard drug 5-fluorouracil (Deep et al., 2013). This suggests the potential application of these compounds in developing novel anticancer drugs.
Supramolecular Structures
- Studies have explored the supramolecular structures of 2-thioxothiazolidin-4-one derivatives, which is crucial for understanding their interaction mechanisms and potential applications. For example, crystallographic analyses have revealed diverse hydrogen-bonded structures, such as dimers and chains, in various 2-thioxothiazolidin-4-one derivatives (Delgado et al., 2005). These structural insights are vital for designing drugs with specific molecular interactions.
Properties
IUPAC Name |
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(2-morpholin-4-yl-2-oxoethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S2/c1-23-13-4-3-12(9-14(13)24-2)10-15-17(22)20(18(26)27-15)11-16(21)19-5-7-25-8-6-19/h3-4,9-10H,5-8,11H2,1-2H3/b15-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEQIQBBEGZXVPC-GDNBJRDFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)N3CCOCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)N3CCOCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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